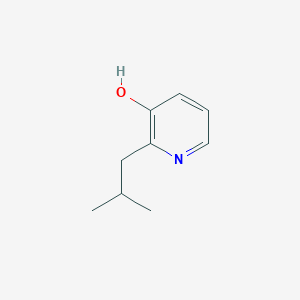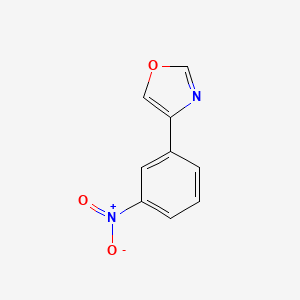![molecular formula C21H18O B11925331 1-([1,1'-Biphenyl]-4-yl)-3-phenylpropan-1-one CAS No. 43008-78-2](/img/structure/B11925331.png)
1-([1,1'-Biphenyl]-4-yl)-3-phenylpropan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-([1,1’-Biphenyl]-4-yl)-3-phenylpropan-1-one is an organic compound that features a biphenyl group attached to a phenylpropanone structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-([1,1’-Biphenyl]-4-yl)-3-phenylpropan-1-one typically involves the following steps:
Suzuki Coupling Reaction: This reaction involves the coupling of a halogenated biphenyl compound with a phenylboronic acid derivative in the presence of a palladium catalyst. The reaction is usually carried out in an inert atmosphere with a base such as potassium carbonate.
Friedel-Crafts Acylation: The resulting biphenyl compound undergoes Friedel-Crafts acylation with a phenylpropanoyl chloride in the presence of a Lewis acid catalyst like aluminum chloride to yield the final product.
Industrial Production Methods: Industrial production of 1-([1,1’-Biphenyl]-4-yl)-3-phenylpropan-1-one follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions: 1-([1,1’-Biphenyl]-4-yl)-3-phenylpropan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ketone group to an alcohol.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine in the presence of a catalyst like iron.
Major Products:
Oxidation: Biphenyl carboxylic acids.
Reduction: Biphenyl alcohols.
Substitution: Halogenated biphenyl derivatives.
Scientific Research Applications
1-([1,1’-Biphenyl]-4-yl)-3-phenylpropan-1-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its structural similarity to certain pharmacologically active compounds.
Industry: Utilized in the production of polymers and other materials with specific properties.
Mechanism of Action
The mechanism of action of 1-([1,1’-Biphenyl]-4-yl)-3-phenylpropan-1-one involves its interaction with various molecular targets. The biphenyl structure allows for π-π interactions with aromatic amino acids in proteins, potentially affecting their function. The compound may also interact with enzymes, altering their activity and leading to various biological effects.
Comparison with Similar Compounds
Biphenyl: A simpler structure with two connected phenyl rings.
Phenylpropanone: A ketone with a phenyl group attached to a propanone structure.
Benzophenone: A compound with two phenyl groups attached to a carbonyl group.
Uniqueness: 1-([1,1’-Biphenyl]-4-yl)-3-phenylpropan-1-one is unique due to its combination of a biphenyl group and a phenylpropanone structure, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications in research and industry.
Properties
CAS No. |
43008-78-2 |
|---|---|
Molecular Formula |
C21H18O |
Molecular Weight |
286.4 g/mol |
IUPAC Name |
3-phenyl-1-(4-phenylphenyl)propan-1-one |
InChI |
InChI=1S/C21H18O/c22-21(16-11-17-7-3-1-4-8-17)20-14-12-19(13-15-20)18-9-5-2-6-10-18/h1-10,12-15H,11,16H2 |
InChI Key |
KOLJZMOKXCXXQQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CCC(=O)C2=CC=C(C=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-((2,3-Dihydrobenzo[b][1,4]dioxin-5-yl)methyl)ethanamine](/img/structure/B11925277.png)


amine](/img/structure/B11925299.png)






![4,5-dihydro-1H-cyclopenta[c]pyrazol-6-one](/img/structure/B11925345.png)

